4-ethyl-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide

Kinase Inhibitor Design Scaffold Hopping Structural Alert

4-Ethyl-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide (CAS 1421523-71-8) is a synthetic small molecule belonging to the imidazole-pyrimidine benzamide class, a chemotype frequently explored in kinase inhibitor programs. Its core structure features a 4-ethylbenzamide moiety linked to a pyrimidine ring that is further substituted with an imidazole at the 2-position.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 1421523-71-8
Cat. No. B2666268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide
CAS1421523-71-8
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3
InChIInChI=1S/C16H15N5O/c1-2-12-3-5-13(6-4-12)15(22)20-14-9-18-16(19-10-14)21-8-7-17-11-21/h3-11H,2H2,1H3,(H,20,22)
InChIKeyFFFUEUHLRMRDCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Grade Characterization of 4-Ethyl-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide (CAS 1421523-71-8) for Research Supply Chains


4-Ethyl-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide (CAS 1421523-71-8) is a synthetic small molecule belonging to the imidazole-pyrimidine benzamide class, a chemotype frequently explored in kinase inhibitor programs. Its core structure features a 4-ethylbenzamide moiety linked to a pyrimidine ring that is further substituted with an imidazole at the 2-position. Publicly indexed databases primarily classify this compound as a research chemical or synthetic intermediate, with molecular formula C16H15N5O and molecular weight 293.32 g/mol . While structurally related to advanced CDK inhibitor series, independent quantitative bioactivity data for this specific CAS registry number remained absent from accessible, non-excluded primary sources at the time of this analysis [1].

Why Generic Substitution of Imidazole-Pyrimidine Benzamides is Scientifically Unsupported Without Lot-Specific Evidence for CAS 1421523-71-8


The imidazole-pyrimidine amide scaffold displays extreme sensitivity to substitution patterns, with minor structural changes causing orders-of-magnitude shifts in potency, selectivity, and pharmacokinetics. Published SAR for this class demonstrates that moving the imidazole attachment from the pyrimidine 4-position to the 2-position, or altering the benzamide N-linkage from the 2-amino to the 5-position, fundamentally redirects kinase inhibition profiles [1]. Consequently, a generic procurement strategy that treats CAS 1421523-71-8 as interchangeable with other 'imidazole-pyrimidine benzamides' risks acquiring a compound whose target engagement, solubility, and metabolic stability profiles are entirely uncharacterized relative to literature precedent. No publicly available head-to-head data exist to support functional equivalence with any named analog [2].

Quantitative Differentiation Evidence for 4-Ethyl-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide


Structural Differentiation: 2-(Imidazol-1-yl)pyrimidine Core vs. 4-(Imidazol-4-yl)pyrimidine CDK Inhibitor Scaffolds

The target compound features a unique 2-(imidazol-1-yl)pyrimidine-5-yl benzamide architecture. This regioisomeric arrangement contrasts sharply with the extensively characterized 4-(imidazol-4-yl)pyrimidin-2-ylamino benzamide series (e.g., AZD5597 and compound 9b), which achieve CDK2 IC50 values of 0.004 μM and 0.006 μM respectively under optimized conditions [1][2]. The 2-imidazolyl-5-amide connectivity repositions the hydrogen-bonding vectors of the pyrimidine ring relative to the kinase hinge region, likely abolishing the canonical binding mode essential for CDK2 potency. This structural difference constitutes a primary differentiation factor for users selecting between a validated kinase inhibitor scaffold and a non-validated regioisomer for mechanistic probe studies.

Kinase Inhibitor Design Scaffold Hopping Structural Alert

Physicochemical Property Differentiation: Calculated Lipophilicity vs. Optimized CDK Inhibitor Leads

Computed XLogP3 for the core fragment 2-(1H-imidazol-1-yl)pyrimidin-5-amine is -0.4, reflecting the polar character of the unsubstituted heterocyclic system [1]. The target compound appends a 4-ethylbenzamide (calculated π contribution ~+2.5), yielding an estimated XLogP3 of approximately +2.1. This positions the compound in a logP range nearly two units higher than the optimized oral CDK inhibitor compound 9b (measured logD7.4 = 2.1 for a molecule containing additional polar solubilizing groups) [2]. Elevated lipophilicity, without compensating polar surface area, is known to increase CYP inhibition risk and reduce metabolic stability within this chemical series. This calculated difference serves as a class-level caution regarding the suitability of this specific compound for in vivo studies without experimental solubility and metabolic stability data.

Drug-likeness Lipophilicity ADME Prediction

Target Engagement Gap: Absence of Kinase Profiling Data vs. Broadly Profiled Analog Compound 9b

Compound 9b, an imidazole pyrimidine amide from the same broad chemical class, has been extensively profiled, demonstrating 50–60-fold selectivity for CDK2 over CDK1 and CDK4, along with potent anti-proliferative activity across a panel of cancer cell lines and favorable oral pharmacokinetics in rodent models [1]. In contrast, a search of authoritative databases including BindingDB and ChEMBL returned no kinase inhibition, cell viability, or ADME data for 4-ethyl-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide [2]. This complete absence of profiling data represents the most critical differentiator: while compound 9b is a validated tool compound suitable for target engagement studies, the target compound remains an uncharacterized entity whose pharmacological activity is unknown.

Kinase Selectivity Target Engagement Profiling Gap

Synthetic Tractability and Building Block Utility vs. Pre-optimized Lead Compounds

The 2-(1H-imidazol-1-yl)pyrimidin-5-amine core is a commercially available building block (CAS 1211539-01-3, purity ≥95%) that serves as a versatile intermediate for amide coupling reactions . The target compound, formed by acylation of this amine with 4-ethylbenzoyl chloride, represents a logical synthetic entry point for focused library construction. This contrasts with compound 9b (2-fluoro-N-methyl-4-[[4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]benzamide), which bears a more complex 2-aminopyrimidine linkage requiring multi-step synthesis [1]. For research groups requiring a customizable imidazole-pyrimidine scaffold with a reactive handle for diversification, CAS 1421523-71-8 offers synthetic accessibility advantages over heavily substituted, pre-optimized leads.

Chemical Building Block Synthetic Intermediate Library Synthesis

CYP3A4 Liability Risk: Fragment-Based Alert vs. Optimized CDK Clinical Candidate AZD5597

The imidazole moiety is a well-established structural alert for CYP450 inhibition, particularly CYP3A4. The clinical candidate AZD5597, which incorporates the imidazole-pyrimidine amide core, was specifically optimized to reduce CYP inhibition while maintaining kinase potency through careful control of lipophilicity and introduction of polarity [1]. CAS 1421523-71-8 retains an unadorned imidazole ring directly accessible to solvent, with no structural features introduced to mitigate CYP binding. While no experimental CYP inhibition data are publicly available for this specific compound, a structurally related imidazole-pyrimidine derivative (BindingDB BDBM50578887) exhibited a CYP3A4 IC50 of 10 nM in human liver microsomes [2], suggesting that compounds in this chemotype space carry intrinsic CYP inhibition risk that requires experimental evaluation.

CYP Inhibition Drug-Drug Interaction Metabolic Stability

Validated Application Scenarios for 4-Ethyl-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide Based on Differentiated Evidence


Scaffold-Hopping Library Synthesis for Kinase Inhibitor Discovery

For medicinal chemistry teams exploring regioisomeric imidazole-pyrimidine kinase inhibitor space, this compound serves as a rationally chosen scaffold-hopping starting point [1]. Its 2-(imidazol-1-yl)pyrimidine-5-yl connectivity is structurally distinct from the extensively patented and clinically validated 4-(imidazol-4-yl)pyrimidin-2-ylamino series, offering intellectual property and selectivity profile differentiation [2]. The commercial availability of the core amine building block enables rapid parallel library synthesis through amide coupling with diverse carboxylic acids, accelerating SAR exploration.

Negative Control or Selectivity Counter-Screen Compound for CDK2 Assays

Given the demonstrated sensitivity of CDK2 inhibition to pyrimidine-imidazole regioisomerism, this compound may function as a structurally matched negative control in CDK2 biochemical and cellular assays [1]. Its inability to adopt the canonical hinge-binding pose established for 4-imidazolyl analogs suggests minimal CDK2 inhibitory activity, making it useful for distinguishing target-specific effects from scaffold-related off-target activity in phenotypic screening cascades.

CYP450 Inhibition Risk Assessment Probe for Imidazole-Containing Chemical Series

The presence of an unsubstituted imidazole ring makes this compound a valuable probe for assessing baseline CYP3A4 inhibition liability within imidazole-pyrimidine chemotypes [1]. Comparative CYP3A4 IC50 determination against imidazole-optimized analogs like AZD5597 can quantify the magnitude of CYP inhibition introduced by the free imidazole, guiding structure-based design of metabolically stable derivatives for in vivo studies [2].

Physicochemical Property Benchmarking for Fragment-to-Lead Programs

With an estimated XLogP3 of approximately +2.1 and molecular weight of 293.32 g/mol, this compound occupies a property space between polar fragment cores and fully elaborated lead molecules [1]. This intermediate physicochemical profile supports its use as a reference compound for calibrating lipophilicity-driven liabilities (solubility, permeability, metabolic stability) during fragment-to-lead optimization of imidazole-pyrimidine series [2].

Quote Request

Request a Quote for 4-ethyl-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.